Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

Übersicht

Beschreibung

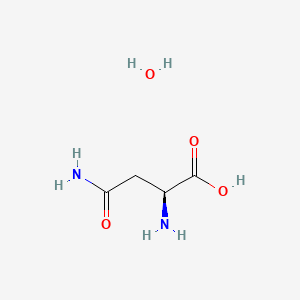

Acetamide is primarily used as a solvent and a plasticizer . It exists as hexagonal crystals . The chemical formula for acetamide is C2H5NO, and the molecular weight is 59.07 g/mol .

Synthesis Analysis

While specific synthesis information for “Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-” is not available, related compounds such as 4-Acetyl-2-methoxyphenyl acetate can be synthesized from acetic acid and Acetovanillone .Molecular Structure Analysis

The molecular structure of a compound is based on structures generated from information available in databases. For example, the molecular formula for 4-Acetyl-2-methoxyphenyl acetate is C11H12O4 .Physical And Chemical Properties Analysis

Acetamide exists as hexagonal crystals. The odor threshold for acetamide is 140 to 160 milligrams per cubic meter (mg/m3). The chemical formula for acetamide is C2H5NO, and the molecular weight is 59.07 g/mol . The physical properties of 4-Acetyl-2-methoxyphenyl acetate include a density of 1.14g/cm3, a boiling point of 294.7ºC at 760 mmHg, and a melting point of 54-57ºC (lit.) .Wissenschaftliche Forschungsanwendungen

Acetohydroxamic acid has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to be a potent inhibitor of urease, an enzyme that plays a critical role in the pathogenesis of urinary tract infections and kidney stones. AHA has also been investigated as a potential therapeutic agent for cancer, as it has been found to inhibit the activity of metalloenzymes that are involved in tumor growth and metastasis.

In agriculture, AHA has been used as a herbicide and a growth regulator for plants. It has been found to inhibit the activity of nitrification bacteria that convert ammonium to nitrate, thereby reducing the availability of nitrogen for plant growth. AHA has also been shown to enhance the uptake of certain nutrients by plants, such as iron and zinc.

In environmental science, AHA has been used as a chelating agent for heavy metals in soil and water. It forms stable complexes with metals such as copper, lead, and zinc, thereby reducing their toxicity and mobility in the environment.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as 4-methoxyphenol (mehq), have been reported to act as inhibitors in radical polymerization monomers, such as acrylic monomers .

Mode of Action

While the exact mode of action of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide is not clearly defined, we can infer from related compounds that it may involve a series of reactions. For instance, MeHQ works together with oxygen, which dissolves in monomer under normal conditions and air coverage. Three main steps explain the inhibiting action :

- The peroxy radicals easily terminate each other, produce dead copolymer, and release an oxygen molecule .

Biochemical Pathways

It’s known that compounds like 2-(4-methoxyphenyl)ethyl isothiocyanate, which have similar functional groups, can affect energy metabolism .

Pharmacokinetics

It’s important to note that the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .

Result of Action

Related compounds like 2-(4-methoxyphenyl)ethyl isothiocyanate have been shown to damage cell morphology and membrane integrity in a dose-dependent manner .

Action Environment

It’s worth noting that the stability of related compounds under various conditions suggests that environmental factors could play a significant role .

Vorteile Und Einschränkungen Für Laborexperimente

Acetohydroxamic acid has several advantages for lab experiments, including its high solubility in water, stability at room temperature, and low toxicity. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Zukünftige Richtungen

There are several future directions for research on Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-mic acid. In medicine, further studies are needed to investigate its potential as a therapeutic agent for cancer and other diseases. In agriculture, research is needed to optimize the use of AHA as a herbicide and growth regulator for plants. In environmental science, further studies are needed to investigate the effectiveness of AHA as a chelating agent for heavy metals in soil and water.

Conclusion:

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, or this compoundmic acid, is a chemical compound that has potential applications in various scientific fields. Its inhibition of urease activity and metalloenzymes, as well as its anti-inflammatory and antioxidant properties, make it a promising therapeutic agent for various diseases. Further research is needed to optimize its use in medicine, agriculture, and environmental science.

Safety and Hazards

Eigenschaften

IUPAC Name |

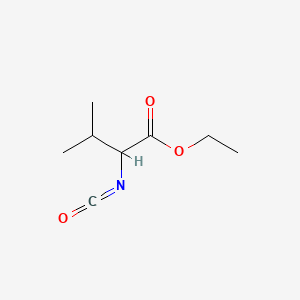

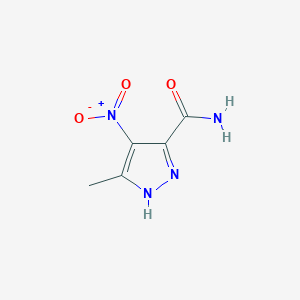

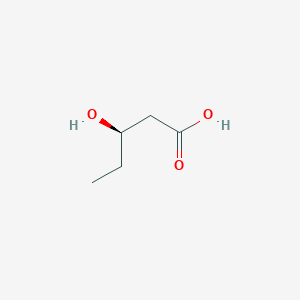

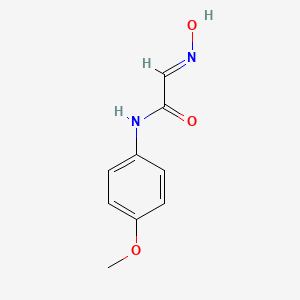

(2E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEHFNBKDPLEEJ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901211651 | |

| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

53629-66-6, 6335-41-7 | |

| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53629-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyisonitrosoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Glyoxylanisidide, 2-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3426535.png)